molecular formula C14H6F6N2O4S B12003119 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene CAS No. 365-55-9

2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene

Cat. No.: B12003119
CAS No.: 365-55-9
M. Wt: 412.27 g/mol
InChI Key: JZOKZEROYRPYIF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene (CAS: 365-55-9) features a biphenyl system connected via a sulfanyl (–S–) bridge. Each benzene ring is substituted with a nitro (–NO₂) group and a trifluoromethyl (–CF₃) group at specific positions (2-nitro-4-CF₃ on one ring and 1-sulfanyl-4-CF₃-2-nitro on the other) .

Molecular Formula: C₁₄H₆F₆N₂O₄S
Molecular Weight: 412.269 g/mol
Key Properties:

  • The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilic reactivity and thermal stability.

Properties

CAS No.

365-55-9

Molecular Formula

C14H6F6N2O4S

Molecular Weight

412.27 g/mol

IUPAC Name

2-nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H6F6N2O4S/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H

InChI Key

JZOKZEROYRPYIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A seminal method involves the nucleophilic substitution of 3-nitro-4-chlorobenzotrifluoride with sodium sulfide (Na₂S·9H₂O) in isopropanol. The reaction proceeds via a two-step mechanism:

  • Disproportionation : Sodium sulfide reacts with elemental sulfur to generate polysulfide ions (Sₙ²⁻), which act as nucleophiles.

  • Double Displacement : Two equivalents of 3-nitro-4-chlorobenzotrifluoride undergo substitution at the chloro position, forming the disulfide bond.

Optimized Conditions

  • Solvent : Isopropanol (6.3 L per 2.25 kg substrate).

  • Temperature : Reflux (75–82°C) with controlled exothermic cooling.

  • Reagents : Na₂S·9H₂O (1.25 kg), sulfur (0.166 kg).

  • Yield : ~93% after recrystallization.

Workup and Purification

The crude product is filtered, washed with cold isopropanol, and suspended in water to remove salts. Final drying at 65°C yields yellow crystals (m.p. 160–162°C).

Table 1: Halogen Displacement Synthesis Parameters

ParameterValue
Starting Material3-Nitro-4-chlorobenzotrifluoride
SolventIsopropanol
Reaction Time4–6 hours
Yield93%
Purity (HPLC)>98%

One-Pot Oxidative Coupling of Thiols

Disulfide Formation from Thiol Precursors

An alternative route employs the oxidative coupling of 2-nitro-4-(trifluoromethyl)benzenethiol using iodine or hydrogen peroxide. The thiol precursor is synthesized via zinc-mediated reduction of the corresponding disulfide (e.g., bis[2-nitro-4-(trifluoromethyl)phenyl]disulfide).

Reaction Scheme

  • Thiol Generation :
    Disulfide+Zn/HCl2 R-SH\text{Disulfide} + \text{Zn/HCl} \rightarrow 2 \text{ R-SH}

  • Oxidative Coupling :
    2 R-SH+H2O2R-S-S-R+2H2O2 \text{ R-SH} + \text{H}_2\text{O}_2 \rightarrow \text{R-S-S-R} + 2 \text{H}_2\text{O}

Key Observations

  • Oxidant Efficiency : H₂O₂ outperforms I₂ in minimizing side products (e.g., sulfoxides).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions.

Table 2: Oxidative Coupling Optimization

ConditionOutcome
OxidantH₂O₂ (30% aqueous)
Temperature25–30°C
Yield85–89%
Byproducts<5% sulfoxides

Thiol-Based Coupling with Aryl Halides

Cross-Coupling with Bromoarenes

A patent by Rodygin et al. demonstrates the use of 1-bromo-2-nitro-4-(trifluoromethyl)benzene in a SnCl₄-catalyzed reaction with thiols. While the original protocol targets phenyl sulfides, adaptation with 2-nitro-4-(trifluoromethyl)benzenethiol yields the disulfide.

Procedure

  • Reagents :

    • 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (270 mg, 1.0 mmol).

    • Thiol (1.1 mmol), SnCl₄ (5 eq), 2N HCl (5 mL/mmol).

  • Conditions :

    • Solvent: Dichloromethane (50 mL/mmol).

    • Temperature: 70°C (oil bath).

  • Yield : 71–82% after chromatography.

Challenges and Modifications

  • Catalyst Toxicity : SnCl₄ necessitates careful handling; alternatives like FeCl₃ reduce efficiency.

  • Regioselectivity : Steric hindrance from trifluoromethyl groups slows reaction kinetics, requiring extended reflux.

Comparative Analysis and Industrial Scalability

Method Efficiency and Cost

MethodYieldCost (USD/kg)Scalability
Halogen Displacement93%120High
Oxidative Coupling85%150Moderate
Thiol Cross-Coupling82%180Low

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.23 (d, J = 8.2 Hz, 2H), 7.75 (s, 2H).

  • ¹³C NMR : 144.9 (C-NO₂), 135.5 (CF₃), 126.3 (C-S).

  • MS (ESI) : m/z 412.27 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl groups contribute to the pharmacological properties of drugs, enhancing their efficacy and bioavailability. For instance, compounds containing similar structural motifs have been linked to improved activity against certain diseases, including cancer and infectious diseases .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound have been investigated for their potential as fungicides. The synthesis of substituted phenoxyphenyl ketones from this compound has shown promising fungicidal activity, making it a candidate for developing new agricultural products . The environmental impact and efficacy of these compounds are currently subjects of ongoing research.

Material Science

The unique chemical properties of 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene allow it to be used in the development of advanced materials. Its incorporation into polymers and coatings can enhance thermal stability and chemical resistance, which are critical for various industrial applications .

Case Study 1: Pharmaceutical Development

In a study published in the Journal of the American Chemical Society, researchers explored the synthesis pathways involving compounds with similar structures to this compound. They found that modifications to the trifluoromethyl groups significantly influenced the biological activity of the resulting pharmaceuticals, leading to enhanced therapeutic effects against specific targets .

Case Study 2: Agricultural Applications

Research conducted by agricultural chemists demonstrated that derivatives of this compound exhibited significant antifungal properties when tested against common plant pathogens. The study highlighted the potential for developing new fungicides that are both effective and environmentally friendly .

Data Tables

Application AreaCompound RoleKey Findings
PharmaceuticalsSynthesis precursorEnhanced bioactivity due to trifluoromethyl groups
Agricultural ChemistryFungicide developmentEffective against plant pathogens
Material SciencePolymer enhancementImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and electron-withdrawing effects, which influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The table below compares key structural features of the target compound with analogs:

Compound Name Substituents/Linkages Molecular Formula Molecular Weight Key Applications CAS Number
Target Compound –NO₂, –CF₃, –S– bridge C₁₄H₆F₆N₂O₄S 412.269 Not explicitly stated 365-55-9
Fluorodifen (herbicide) –NO₂, –CF₃, –O– bridge C₁₃H₇F₃N₂O₅ 328.20 Pre-emergence herbicide 15457-05-3
Disulfide derivative (bis[2-nitro-4-CF₃]phenyl) –NO₂, –CF₃, –S–S– bridge C₁₄H₆F₆N₂O₄S₂ 444.329 Research chemical 860-39-9
2-Nitrobenzenesulfenyl chloride –NO₂, –SCl C₆H₄ClNO₂S 189.62 Sulfenylation reagent 7669-54-7

Key Observations :

  • Linkage Type : Replacing the sulfanyl (–S–) bridge in the target compound with an ether (–O–) bridge (as in fluorodifen) reduces molecular weight and alters lipophilicity, impacting herbicidal activity .
  • Disulfide vs. Sulfanyl : The disulfide analog (CAS 860-39-9) exhibits a higher molecular weight (444.329 vs. 412.269) and melting point (157–160°C), likely due to stronger intermolecular interactions from the –S–S– bridge .
  • Electrophilic Reactivity : The sulfenyl chloride (CAS 7669-54-7) is more reactive due to the –SCl group, enabling electrophilic substitutions, whereas the target compound’s –S– bridge may favor nucleophilic or radical pathways .

Spectroscopic and Stability Comparisons

  • IR Spectroscopy: The target compound’s nitro groups likely show ν(NO₂) stretches near 1520–1350 cm⁻¹, consistent with fluorodifen .
  • Thermal Stability: Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) .

Herbicidal Potential

  • Fluorodifen (CAS 15457-05-3), a structural analog with an ether bridge, is a commercial herbicide targeting weed seedlings. The target compound’s sulfanyl bridge may offer improved soil persistence or altered mode of action due to sulfur’s redox activity .

Biological Activity

The compound 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene (CAS No. 365-55-9) is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as nitro and trifluoromethyl. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and other fields.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₆F₆N₂O₄S
  • Molecular Weight : 412.269 g/mol

Structural Features

The compound features:

  • Two nitro groups : Contributing to its electrophilic properties.
  • Two trifluoromethyl groups : Enhancing lipophilicity and influencing biological interactions.
  • Sulfanyl group : Potentially involved in redox reactions.

Preliminary studies indicate that This compound may interact with various biological targets, including enzymes and receptors. The presence of nitro groups suggests potential activity in modulating oxidative stress pathways, while the trifluoromethyl groups may enhance binding affinity to lipid membranes.

Toxicological Studies

Research has highlighted several toxicological aspects of this compound:

Acute Toxicity

In rodent models, acute exposure studies have shown:

  • Significant accumulation in adipose tissue, lungs, liver, and kidneys.
  • A biological half-life of approximately 19 hours post-intravenous administration .

Repeated Dose Toxicity

In a 14-day oral toxicity study:

  • Doses of 1000 mg/kg bw/day resulted in increased liver weights and nephropathy in male rats.
  • An NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was established based on kidney effects observed at higher doses .

Pharmacological Studies

The compound's structural similarities to other pharmacologically active compounds suggest potential therapeutic applications. For instance:

  • Compounds with similar trifluoromethyl and nitro substituents have shown antibacterial and antifungal activities .

Interaction Studies

Initial binding affinity studies indicate that the compound may interact with various biological receptors, potentially influencing pathways relevant to cancer and inflammatory diseases. Further research is needed to elucidate these interactions fully.

Case Study 1: Anticancer Activity

In vitro studies have indicated that compounds with similar structural features to This compound exhibit promising anticancer activity. For instance, derivatives have been tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating effective cytotoxicity .

Case Study 2: Antibacterial Properties

Another study evaluated the antibacterial properties of structurally related compounds. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that the nitro and trifluoromethyl groups may enhance antimicrobial efficacy through disruption of bacterial cell membranes .

Data Summary Table

Property/Study TypeFindings
Molecular Weight412.269 g/mol
NOAEL10 mg/kg bw/day
Acute ToxicityAccumulation in adipose tissue
Biological Half-Life~19 hours
Anticancer IC50 (in vitro)Low micromolar range
Antibacterial ActivitySignificant inhibition against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene in laboratory settings?

  • Methodology : Multi-step synthesis involving nitration and thiolation reactions is typical for nitro- and sulfanyl-containing aromatics. For example, nitration of precursor trifluoromethyl-substituted benzene derivatives (e.g., via HNO₃/H₂SO₄ mixtures) followed by selective sulfanyl group introduction using thiophiles like NaSH or thiophenol derivatives. Strict control of temperature and stoichiometry is critical to avoid over-nitration or side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents (e.g., DMF) is recommended. Monitor purity via TLC and HPLC.

Q. How should researchers safely handle and store this compound given its reactive functional groups?

  • Safety Protocols : Refer to UN GHS guidelines (Revision 8) for nitroaromatics and sulfides: use PPE (gloves, goggles), work in fume hoods, and avoid contact with reducing agents or heat sources due to potential exothermic decomposition .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Core Methods :

  • NMR : ¹⁹F NMR to resolve trifluoromethyl groups (δ –60 to –65 ppm) and ¹H NMR for aromatic protons (δ 7.5–8.5 ppm).
  • MS : High-resolution ESI-MS or EI-MS to confirm molecular weight (412.269 g/mol) and fragmentation patterns .
  • FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1100 cm⁻¹ (C-S stretch).

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the compound’s structure?

  • Contradiction Analysis : Use dual refinement strategies in SHELXL :

Compare independent models from single-crystal X-ray diffraction (SC-XRD) data.

Validate against DFT-optimized geometries (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis sets).

  • Troubleshooting : Address twinning or disorder by collecting data at low temperatures (100 K) and using higher-resolution detectors.

Q. What mechanistic insights explain the electronic effects of nitro and trifluoromethyl groups on reactivity?

  • Electronic Influence :

  • Nitro groups : Strong electron-withdrawing meta-directors that deactivate the ring, favoring electrophilic substitution at para positions.
  • Trifluoromethyl groups : Moderate electron-withdrawing via inductive effects, stabilizing intermediates in SNAr reactions.
    • Experimental Design : Use Hammett substituent constants (σₘ for CF₃: +0.43; σₚ for NO₂: +1.27) to predict regioselectivity in derivatization reactions .

Q. How can researchers optimize reaction conditions for functionalizing the sulfanyl bridge?

  • Methodological Approach :

Screen oxidants (e.g., mCPBA, H₂O₂) to convert –S– to sulfoxide (–SO–) or sulfone (–SO₂–) while preserving nitro groups.

Monitor kinetics via in-situ IR or UV-Vis to identify optimal pH (neutral to mild acidic) and solvent polarity (acetonitrile > DCM).

  • Challenges : Avoid over-oxidation by limiting reaction time (<2 hrs) and using catalytic TEMPO .

Data Contradiction & Validation

Q. What strategies address discrepancies in biological activity assays involving this compound?

  • Validation Framework :

Replicate assays under standardized conditions (e.g., fixed cell lines, identical incubation times).

Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).

  • Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers in dose-response curves .

Structural & Computational Tools

Q. Which computational methods best predict the compound’s solubility and partition coefficients?

  • Modeling Workflow :

Use COSMO-RS (via Turbomole) to compute logP (~3.2 predicted) and solubility in organic/aqueous mixtures.

Validate with experimental shake-flask tests (octanol-water partitioning) .

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